Cas no 2108829-86-1 (KU0058948hydrochloride)

KU0058948hydrochloride structure
KU0058948hydrochloride structure
商品名:KU0058948hydrochloride
CAS番号:2108829-86-1
MF:
メガワット:
CID:4673680

KU0058948hydrochloride 化学的及び物理的性質

名前と識別子

    • KU0058948hydrochloride

KU0058948hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
2001-2 x 50 mg
KU-0058948 hydrochloride
2108829-86-1 99%
2 x 50 mg
€760.00 2023-07-10
Biosynth
IJD82986-100 mg
Bentamapimod
2108829-86-1
100MG
$718.00 2023-01-04
Axon Medchem
2001-2x50mg
KU-0058948 hydrochloride
2108829-86-1 99%
2x50mg
€760.00 2025-03-06
Axon Medchem
2001-10 mg
KU-0058948 hydrochloride
2108829-86-1 99%
10mg
€135.00 2023-07-10
Biosynth
IJD82986-5 mg
Bentamapimod
2108829-86-1
5mg
$93.50 2023-01-04
Biosynth
IJD82986-10 mg
Bentamapimod
2108829-86-1
10mg
$149.60 2023-01-04
Biosynth
IJD82986-50 mg
Bentamapimod
2108829-86-1
50mg
$449.00 2023-01-04
Biosynth
IJD82986-25 mg
Bentamapimod
2108829-86-1
25mg
$280.50 2023-01-04
Axon Medchem
2001-10mg
KU-0058948 hydrochloride
2108829-86-1 99%
10mg
€135.00 2025-03-06
A2B Chem LLC
AY12548-50mg
KU0058948hydrochloride
2108829-86-1 99%
50mg
$694.00 2024-01-01

KU0058948hydrochloride 関連文献

KU0058948hydrochlorideに関する追加情報

Recent Advances in KU-0058948 Hydrochloride (2108829-86-1): A Promising Therapeutic Agent in Chemical Biology and Medicine

KU-0058948 hydrochloride (CAS: 2108829-86-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This small molecule inhibitor has demonstrated potential in targeting specific pathways involved in cancer and other diseases. Recent studies have focused on its mechanism of action, pharmacokinetics, and therapeutic efficacy, positioning it as a promising candidate for further clinical development.

One of the key areas of research has been the compound's role as a potent inhibitor of DNA repair enzymes, particularly those involved in the homologous recombination (HR) pathway. Studies have shown that KU-0058948 hydrochloride effectively sensitizes cancer cells to DNA-damaging agents, such as PARP inhibitors, by disrupting the HR repair mechanism. This synergistic effect has been observed in various cancer cell lines, including breast and ovarian cancer models, highlighting its potential as a combination therapy agent.

In addition to its role in cancer therapy, recent investigations have explored the pharmacokinetic properties of KU-0058948 hydrochloride. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into the compound's bioavailability and stability, which are critical for its development as a therapeutic agent.

Furthermore, preclinical studies have evaluated the safety and tolerability of KU-0058948 hydrochloride in animal models. Results indicate that the compound exhibits a favorable toxicity profile at therapeutic doses, with minimal off-target effects. These findings support its progression into early-phase clinical trials, where its efficacy and safety can be further assessed in human subjects.

The synthesis and optimization of KU-0058948 hydrochloride have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, ensuring the compound's suitability for large-scale production. Structural modifications have been explored to enhance its potency and selectivity, with several derivatives showing improved therapeutic indices in vitro and in vivo.

In conclusion, KU-0058948 hydrochloride (2108829-86-1) represents a significant advancement in the field of chemical biology and medicine. Its unique mechanism of action, combined with favorable pharmacokinetic and safety profiles, positions it as a promising candidate for further development. Ongoing and future research will be critical in translating these preclinical findings into clinical applications, ultimately benefiting patients with unmet medical needs.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.